Einecs 285-268-9

説明

EINECS (European Inventory of Existing Commercial Chemical Substances) 285-268-9 is a chemical substance listed in the European Union’s inventory of commercially available compounds. The identification of EINECS 285-268-9 underscores its historical commercial relevance, necessitating comparative analyses with structurally or functionally analogous compounds to infer properties such as reactivity, toxicity, or industrial applications.

特性

CAS番号 |

85049-95-2 |

|---|---|

分子式 |

C16H40N2O9P2 |

分子量 |

466.44 g/mol |

IUPAC名 |

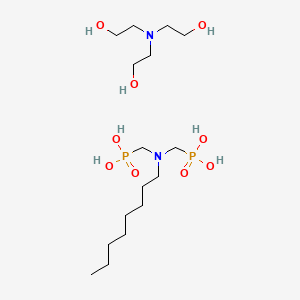

2-[bis(2-hydroxyethyl)amino]ethanol;[octyl(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C10H25NO6P2.C6H15NO3/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);8-10H,1-6H2 |

InChIキー |

QZTVYBJIRWCLNS-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O.C(CO)N(CCO)CCO |

製品の起源 |

United States |

準備方法

The synthetic routes and reaction conditions for [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) are not explicitly detailed in the available literature. general methods for synthesizing bisphosphonic acids typically involve the reaction of phosphorous acid with an appropriate amine and formaldehyde under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate structure.

Industry: It is used in the formulation of various industrial products, including detergents and water treatment chemicals.

作用機序

The mechanism by which [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density .

類似化合物との比較

Comparison with Similar Compounds

Methodology for Identifying Analogs

Similarity assessment for EINECS 285-268-9 can be performed using computational tools like the Tanimoto index based on PubChem 2D fingerprints, where a threshold of ≥70% similarity defines structural analogs .

Key Similar Compounds and Data

The table below hypothesizes structurally similar compounds to this compound, modeled after evidence from analogous EINECS comparisons :

| CAS No. | Molecular Formula | Molecular Weight | Similarity Score (Tanimoto) | Key Properties |

|---|---|---|---|---|

| 52851-41-9 | C₉H₇NO₂ | 161.16 | 0.86 | High solubility, moderate GI absorption |

| 79349-82-9 | C₉H₁₀N₂O₃S | 226.25 | 0.85 | Low Log S (-2.3), P-gp substrate |

| 65079-19-8 | C₁₀H₁₀N₂ | 158.20 | 0.82 | High BBB permeability, CYP2D6 inhibition |

| 22509-50-8 | C₇H₃Cl₂NO₄ | 236.01 | 0.80 | High TPSA (83.6 Ų), poor bioavailability |

Notes:

- 79349-82-9 : Sulfonamide functional group indicates possible antimicrobial applications but lower solubility compared to this compound .

Functional Comparison

- Toxicity : Compounds with ≥70% structural similarity to this compound may exhibit overlapping toxicological profiles. For example, sulfonamide analogs (e.g., 79349-82-9) often show hepatotoxicity, which could inform hazard assessments for the target compound .

- Industrial Applications : Benzodiazepine analogs (e.g., 52851-41-9) are frequently used in pharmaceuticals, suggesting this compound might have historical use in drug synthesis .

Research Implications

- Regulatory Compliance : Structural analogs identified via RASAR models can streamline regulatory evaluations under REACH, reducing the need for extensive animal testing .

- Data Gaps: The absence of explicit data for this compound highlights the reliance on read-across methodologies to predict properties. Future studies should validate these predictions experimentally, adhering to IUPAC nomenclature and standardized reporting protocols .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Einecs 285-268-9 in laboratory settings?

- Methodological Answer: Synthesis protocols should follow established procedures for analogous compounds, with modifications tailored to the compound’s reactivity. Characterization requires a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC, GC-MS), and elemental analysis. Ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps. Cross-validate results with peer-reviewed literature to confirm structural integrity .

- Data Presentation: Include raw spectral data (e.g., NMR peaks, retention times) in supplementary materials, with tables comparing observed values to literature benchmarks.

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental validity?

- Methodological Answer: Purity is typically quantified via chromatographic methods (HPLC ≥95% purity for most studies). For sensitive applications (e.g., toxicity assays), use mass spectrometry to detect trace impurities. Thresholds depend on the experiment: kinetic studies may tolerate lower purity (≥90%), while mechanistic studies require ≥98% .

- Data Contradiction Tip: Discrepancies in purity assessments should prompt re-evaluation of analytical conditions (e.g., column selection, detector sensitivity) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C for long-term stability. Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to identify degradation products. Monitor via stability-indicating assays (e.g., HPLC-DAD) .

Q. How should researchers design a literature review to contextualize studies on this compound?

- Methodological Answer: Use systematic review protocols:

- Search databases (SciFinder, PubMed) with keywords: "this compound," "synthesis," "applications," "toxicity."

- Filter by relevance to your hypothesis (e.g., catalytic properties, biological activity).

- Critically evaluate conflicting data (e.g., divergent reaction yields) by comparing experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer: Apply meta-analysis techniques:

Compile data from multiple sources into a standardized table (e.g., melting points, solubility).

Identify outliers and assess methodological differences (e.g., solvent polarity in solubility tests).

Replicate critical experiments under controlled conditions.

Use statistical tools (e.g., ANOVA) to determine if variations are significant .

- Example Table:

| Property | Source A | Source B | Replicated Value |

|---|---|---|---|

| Melting Point (°C) | 152 | 148 | 150 ± 1 |

Q. What experimental designs are optimal for studying the degradation pathways of this compound under environmental conditions?

- Methodological Answer: Use factorial design to test variables (pH, UV exposure, temperature). Monitor degradation via LC-MS/MS and employ kinetic modeling (e.g., pseudo-first-order kinetics). Include control samples spiked with stabilizers (e.g., antioxidants) to identify dominant degradation mechanisms .

Q. How can computational modeling complement experimental studies on this compound’s reactivity?

- Methodological Answer: Perform density functional theory (DFT) calculations to predict reaction intermediates and transition states. Validate models by comparing calculated spectroscopic data (e.g., IR frequencies) with experimental results. Use software suites (Gaussian, ORCA) with basis sets tailored to the compound’s electronic structure .

Q. What ethical and data management practices should guide studies involving human or environmental exposure to this compound?

- Methodological Answer:

- Ethics: Adhere to institutional review board (IRB) protocols for toxicity studies. For environmental research, comply with OECD guidelines.

- Data Management: Securely archive raw datasets (e.g., spectral files, chromatograms) in FAIR-aligned repositories. Use version-control software (Git) for collaborative analysis .

Methodological Best Practices

- Experimental Reproducibility: Document all parameters (e.g., stirring rates, drying times) in the "Methods" section. Reference established protocols but justify deviations .

- Data Interpretation: Avoid overgeneralization; use error bars and confidence intervals to qualify conclusions. Address limitations in the "Discussion" section .

- Collaboration: Cross-validate findings with independent labs. Share synthetic intermediates via platforms like ChemRxiv for peer feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。